molecular formula C26H25NO5S4 B11030619 dimethyl 2-[2,2,6,7-tetramethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[2,2,6,7-tetramethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11030619
M. Wt: 559.7 g/mol
InChI Key: KNZUDAWLIXOFKR-UHFFFAOYSA-N
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Description

DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as thienyl, acetyl, and dithiole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, starting from readily available precursors. The key steps typically include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the thienyl and acetyl groups via Friedel-Crafts acylation.
  • Incorporation of the dithiole moiety through sulfurization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the thienyl and acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Modulating signaling pathways: Influencing cell signaling and communication.

Comparison with Similar Compounds

DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with other similar compounds, such as:

    2,3-Dimethyl-2,3-diphenylbutane: A compound with a similar dithiole structure but different functional groups.

    2,3,6,7-Tetramethyl-9,10-anthraquinone: Shares the quinoline core but has different substituents.

The uniqueness of DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-[2-(2-THIENYL)ACETYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H25NO5S4

Molecular Weight

559.7 g/mol

IUPAC Name

dimethyl 2-[2,2,6,7-tetramethyl-3-sulfanylidene-1-(2-thiophen-2-ylacetyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H25NO5S4/c1-13-10-16-17(11-14(13)2)27(18(28)12-15-8-7-9-34-15)26(3,4)22(33)19(16)25-35-20(23(29)31-5)21(36-25)24(30)32-6/h7-11H,12H2,1-6H3

InChI Key

KNZUDAWLIXOFKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CC4=CC=CS4

Origin of Product

United States

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